1-Ethyl-3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione
Overview
Description
1-Ethyl-3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione is a complex organic compound with the molecular formula C₁₆H₂₅N₃O₄ This compound is characterized by its unique structure, which includes a pyrrolidinedione core, a piperidinyl group, and a morpholinylcarbonyl moiety
Preparation Methods
The synthesis of 1-Ethyl-3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione involves multiple steps, typically starting with the preparation of the pyrrolidinedione core. This can be achieved through a series of condensation reactions involving appropriate precursors. The piperidinyl group is then introduced through nucleophilic substitution reactions, followed by the addition of the morpholinylcarbonyl group under controlled conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-Ethyl-3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Ethyl-3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1-Ethyl-3-[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione can be compared with similar compounds such as ethyl 1-(4-morpholinylcarbonyl)-3-piperidinecarboxylate . While both compounds share structural similarities, the presence of the pyrrolidinedione core in this compound imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-ethyl-3-[4-(morpholine-4-carbonyl)piperidin-1-yl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-2-19-14(20)11-13(16(19)22)17-5-3-12(4-6-17)15(21)18-7-9-23-10-8-18/h12-13H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKHXBWVSVZUMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)N2CCC(CC2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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